(+)-Geosmin

Vue d'ensemble

Description

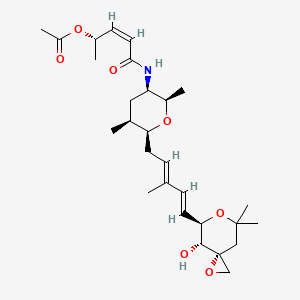

Synthesis Analysis

Geosmin synthesis involves the conversion of farnesyl diphosphate (FPP) into geosmin through a series of complex reactions catalyzed by specific enzymes. In Streptomyces coelicolor, the enzyme germacradienol synthase plays a critical role, converting FPP into a mixture of compounds including geosmin. This process involves metal-dependent cyclization and fragmentation reactions, highlighting the enzyme's bifunctional nature (Jiang, He, & Cane, 2006); (Harris et al., 2015).

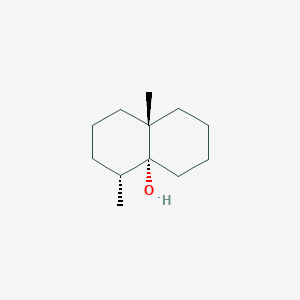

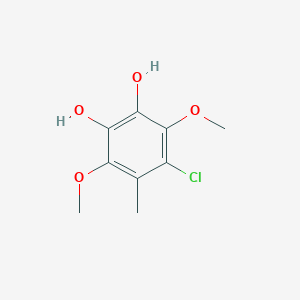

Molecular Structure Analysis

The molecular structure of geosmin is a testament to the complexity of natural product synthesis. It features a bicyclic structure with specific stereochemistry, crucial for its unique scent. The formation of geosmin from germacradienol involves a retro-Prins reaction and a series of protonation and hydride shift mechanisms, demonstrating the intricate interplay of organic reactions in biosynthesis (Jiang & Cane, 2006).

Chemical Reactions and Properties

Geosmin's biosynthesis showcases a remarkable series of chemical transformations. The enzyme-catalyzed reactions include cyclizations, fragmentations, and hydride shifts. These processes not only illustrate the enzyme's catalytic prowess but also the delicate balance of reactivity and selectivity required to produce biologically active molecules (Jiang, He, & Cane, 2008).

Applications De Recherche Scientifique

Earthy-Smelling Substance Isolation and Characterization

Geosmin, primarily known for its earthy smell, has been isolated from actinomycetes and characterized for its properties. Studies have proposed partial structures for geosmin and its acid transformation product, argosmin, based on NMR and mass spectra analysis (Gerber, 1967).

Detection and Monitoring in Water Systems

Significant research has focused on geosmin's impact on drinking and recreational water. It's responsible for most taste-and-odor episodes in water systems, causing economic losses. Molecular assays have been developed for early detection and monitoring of geosmin-producing cyanobacteria and actinomycetes in water bodies like the Great Lakes (Kutovaya & Watson, 2014).

Biosynthesis Studies

Understanding geosmin's biosynthesis has been a key area of research. Studies have shown that enzymes in Streptomyces coelicolor are responsible for converting farnesyl diphosphate to geosmin, revealing insights into its molecular genesis (Jiang, He, & Cane, 2007).

Water Treatment and Quality Control

Research has also focused on treating water to remove geosmin. Studies have examined the use of various types of activated carbon for geosmin adsorption, providing insights into improving water quality and managing geosmin levels (Ng et al., 2002). Additionally, geosmin's role in the taste-and-odor outbreaks in drinking water has been reviewed, highlighting the importance of understanding its sources and properties for managing water malodors (Jüttner & Watson, 2007).

Biological Filtration and Environmental Impact

Studies have explored enhancing biofiltration of geosmin by using bacterial consortia capable of degrading geosmin. This approach has shown potential in increasing the effectiveness of removing geosmin from potable water (McDowall et al., 2009).

Ecological and Behavioral Studies

Geosmin has been studied in various ecological contexts. For instance, it has been shown to attract Aedes aegypti mosquitoes to oviposition sites, which has implications for understanding mosquito behavior and developing control strategies (Melo et al., 2019).

Mécanisme D'action

Biochemical Pathways

The biochemical pathways affected by (+)-Geosmin are not clearly defined. Given the compound’s complex interactions with biological systems, it is likely that multiple pathways are affected. These could include pathways related to metabolism, cell signaling, and other cellular processes .

Pharmacokinetics

Understanding these properties is crucial for determining the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (+)-Geosmin. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s activity. Additionally, the compound’s stability may be affected by factors such as light exposure and storage conditions .

Propriétés

IUPAC Name |

(4R,4aR,8aS)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3/t10-,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPUXFOGCDVKGO-GRYCIOLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2(C1(CCCC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@]2([C@]1(CCCC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001030886 | |

| Record name | (+/-)-Geosmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Geosmin | |

CAS RN |

16423-19-1 | |

| Record name | rel-(4R,4aR,8aS)-Octahydro-4,8a-dimethyl-4a(2H)-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16423-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+/-)-Geosmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (�±)-Geosmin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

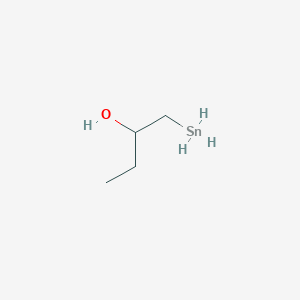

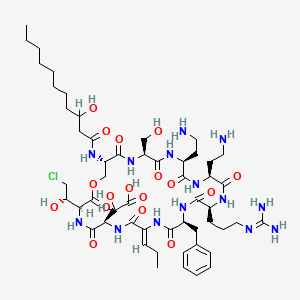

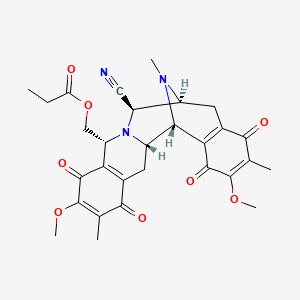

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

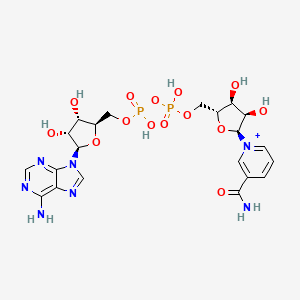

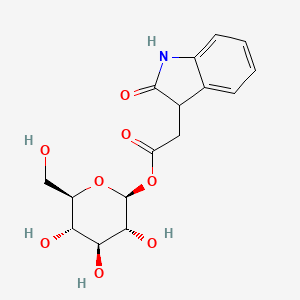

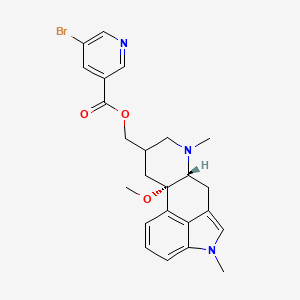

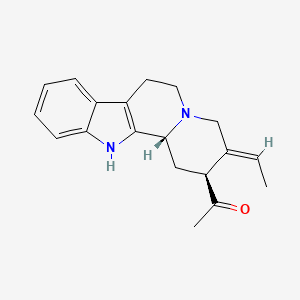

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]-N-(3-thiophenylmethyl)propanamide](/img/structure/B1256379.png)

![2-(2,5-Difluorophenyl)-5-methyl-4-[[4-(2-pyrazinyl)-1-piperazinyl]methyl]oxazole](/img/structure/B1256381.png)

![(2S,4S)-4-tert-butyl-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1256382.png)

![(3R,4S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4-prop-2-enyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1256394.png)

![4-[76Br]bromobicalutamide](/img/structure/B1256399.png)